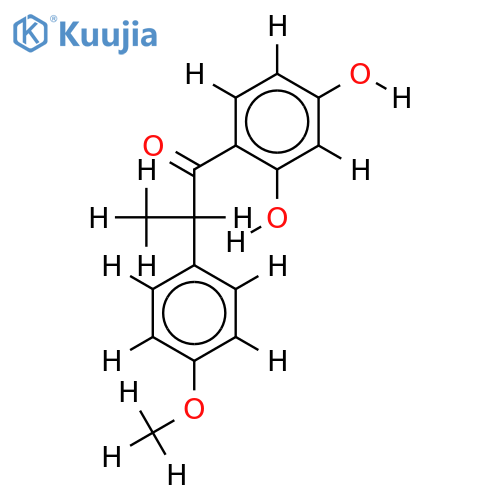Cas no 4842-48-2 ((+/-)-Angolensin)

(+/-)-Angolensin structure
商品名:(+/-)-Angolensin
(+/-)-Angolensin 化学的及び物理的性質
名前と識別子
-
- (+/-)-Angolensin
- (-)-angolensin
- (alphaR)-angolensin
- (R)-(-)-Angolensin
- (R)-1-(2,4-Dihydroxy-phenyl)-2-(4-methoxy-phenyl)-propan-1-on
- (R)-1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-propan-1-one
- (R)-Angolensin
- 1-(2,4-Dihydroxy-phenyl)-2-(4-methoxy-phenyl)-propan-1-on
- 1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-propan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
- Angolensin
- [R,(-)]-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)-1-propanone
- SPBio_000607
- ANGOLENSIN (R)
- Q27194439
- SpecPlus_000140
- NCGC00160149-02
- DivK1c_006236
- SPECTRUM100616
- KBio2_006295
- CHEMBL3039482
- (2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-1-propanone
- KBio2_001159
- BRD-K98281970-001-03-4
- Spectrum2_000394
- SR-05000002521-1
- KBioSS_001159
- BRD-K98281970-001-02-6
- Spectrum4_001404
- DTXSID80356310
- Spectrum5_000168
- Spectrum3_000697
- KBioGR_001788
- KBio1_001180
- NCGC00160149-01
- (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
- Spectrum_000679
- SCHEMBL12998482
- SR-05000002521
- SDCCGMLS-0066394.P001
- 4842-48-2
- BS-44301
- CCG-38665
- KBio2_003727
- CHEBI:113545
- BSPBio_002453
- KBio3_001673
-
- インチ: InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3
- InChIKey: CCOJFDRSZSSKOG-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(cc1)C(C)C(=O)c1ccc(O)cc1O
計算された属性
- せいみつぶんしりょう: 272.10485899Da
- どういたいしつりょう: 272.10485899Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
(+/-)-Angolensin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01023-1MG |
Angolensin |
4842-48-2 | 1mg |
¥2463.98 | 2023-09-13 |
(+/-)-Angolensin 関連文献
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
4842-48-2 ((+/-)-Angolensin) 関連製品
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 624-75-9(Iodoacetonitrile)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
